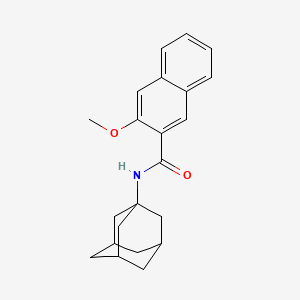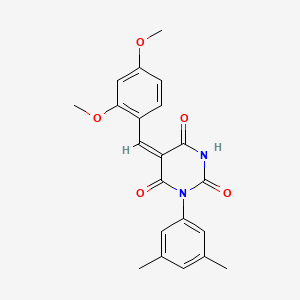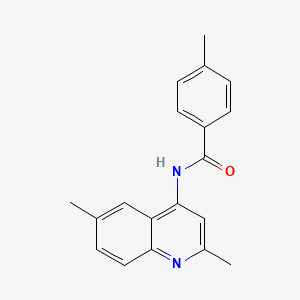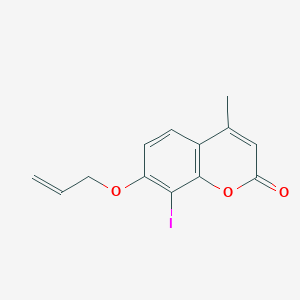![molecular formula C16H23N3O3S B4933988 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as PMSB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
作用機序
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium levels, which affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been shown to selectively block L-type calcium channels, which are important in regulating cardiac and smooth muscle contraction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in lab experiments is its selectivity for L-type calcium channels, which allows for the specific modulation of cellular processes that are regulated by these channels. However, one limitation of using this compound is its relatively low potency compared to other calcium channel blockers, which may require higher concentrations of the compound to achieve desired effects.
将来の方向性
Future research on 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine could focus on its potential applications in the treatment of various diseases, including hypertension and cancer. Additionally, further studies could investigate the effects of this compound on other cellular processes, such as cell proliferation and apoptosis. The development of more potent and selective analogs of this compound could also be an area of future research.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of this compound involves the reaction of 1-methyl-4-piperazinecarboxylic acid with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride, and the resulting product is a selective L-type calcium channel blocker. This compound has various biochemical and physiological effects and has been studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Future research on this compound could focus on its potential therapeutic applications and the development of more potent and selective analogs.
合成法
The synthesis of 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves the reaction of 1-methyl-4-piperazinecarboxylic acid with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been used in various studies to synthesize this compound with high yields and purity.
科学的研究の応用
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been extensively studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of calcium channels in synaptic transmission. In pharmacology, this compound has been used to investigate the effects of calcium channel blockers on smooth muscle contraction. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including hypertension and cancer.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17-9-11-18(12-10-17)16(20)14-5-4-6-15(13-14)23(21,22)19-7-2-3-8-19/h4-6,13H,2-3,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRGGQKHYVWFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)




![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
